Benzhydryl isonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzhydryl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(17-11-13-20-14-12-17)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAFJGSEQQQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358382 | |
| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-39-2 | |
| Record name | 4-Pyridinecarboxylic acid, diphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Synthetic Innovations for Benzhydryl Isonicotinate
Classical Esterification and Coupling Strategies in Benzhydryl Isonicotinate (B8489971) Formation
Traditional approaches to the formation of benzhydryl isonicotinate rely on robust and well-documented esterification reactions. These methods are foundational in organic synthesis and provide reliable pathways to the target compound.
The Steglich esterification is a highly effective and mild method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions. wikipedia.orgorganic-chemistry.org First described by Wolfgang Steglich in 1978, this reaction facilitates the condensation of a carboxylic acid (isonicotinic acid) with an alcohol (benzhydrol) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). nih.govorganic-chemistry.org
A crucial component of the Steglich reaction is the use of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), in catalytic amounts (3-10 mol%). wikipedia.orgorganic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, intercepting this intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol (benzhydrol) to yield the desired ester, this compound, and regenerates the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration. wikipedia.orgorganic-chemistry.org
The mild, often room-temperature conditions of the Steglich esterification suppress the formation of side products and are advantageous for synthesizing sterically hindered esters. organic-chemistry.orgorganic-chemistry.org
Table 1: Typical Reaction Parameters for Steglich Esterification
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Carboxylic Acid | Isonicotinic Acid | The pyridine-containing acid substrate. |
| Alcohol | Benzhydrol | The diphenylmethanol (B121723) that forms the ester. |
| Coupling Agent | DCC, DIC, or EDC | Activates the carboxylic acid. DCC is common, but the resulting DCU can be difficult to remove. DIC and EDC form more soluble urea byproducts. nih.gov |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the reaction and suppresses side reactions, such as the formation of N-acylurea. wikipedia.orgorganic-chemistry.org |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Aprotic solvents are generally used. Anhydrous conditions are necessary to prevent hydrolysis of the activated intermediates. wikipedia.orgnih.gov |
| Temperature | 0°C to Room Temperature | The reaction is typically started at a lower temperature during the addition of the coupling agent and then allowed to warm to room temperature. organic-chemistry.org |
| Reaction Time | 3 - 12 hours | Completion is monitored by techniques like Thin Layer Chromatography (TLC). |
While direct esterification is the most common route, palladium-catalyzed cross-coupling reactions represent a more complex, alternative strategy for forming the core structure. These methods are powerful for creating C-C, C-N, and C-O bonds but are less direct for this specific ester synthesis. A hypothetical pathway could involve the palladium-catalyzed carbonylation of a benzhydryl halide or a related precursor in the presence of an isonicotinate source.
For instance, palladium-catalyzed carbonylative strategies have been developed to synthesize carboxylic acid anhydrides from alkenes and carboxylic acids. semanticscholar.orguniversiteitleiden.nl These reactions demonstrate the ability of palladium catalysts to facilitate the insertion of carbon monoxide (CO) and form acyl intermediates. An analogous approach to this compound would be highly innovative and challenging.
More relevant are palladium-catalyzed reactions that form precursors to the final ester. For example, the Heck reaction can be used to synthesize α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts. organic-chemistry.org This highlights the utility of palladium in forging complex carbon skeletons that could then be further transformed into the target ester. A successful protocol would require careful selection of the palladium catalyst (e.g., Pd(dppf)Cl2), a suitable ligand (e.g., NiXantPhos), a base, and an appropriate solvent system, often at elevated temperatures. organic-chemistry.orgnih.gov However, such multi-step, palladium-catalyzed routes are generally employed for more complex molecules where direct esterification is not feasible.
Advanced and Green Chemistry Methodologies for Enhanced Synthesis
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These advanced methodologies focus on reducing waste, minimizing energy consumption, and utilizing safer reagents.
Organocatalysis offers a significant advancement in sustainable chemistry by using small, metal-free organic molecules to catalyze chemical transformations. google.com This approach avoids the use of potentially toxic and expensive heavy metals like palladium. For the synthesis of this compound, an organocatalytic approach would typically involve a Lewis basic catalyst to activate the reactants.
While DMAP used in the Steglich esterification is itself an organocatalyst, broader metal-free systems are being explored. For example, various amine and phosphine-based catalysts can promote esterification reactions. The development of a specific organocatalytic system for this compound would focus on identifying a catalyst that can efficiently activate either the isonicotinic acid or benzhydrol under mild, metal-free conditions, providing a greener alternative to traditional methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically accelerate reaction rates. researchgate.net By directly and efficiently heating the reaction mixture, microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to mere minutes and often leads to higher product yields and cleaner reactions. beilstein-journals.orgasianpubs.org For the synthesis of this compound, a mixture of isonicotinic acid, benzhydrol, and a suitable catalyst could be subjected to microwave irradiation. This technique has been successfully applied to the synthesis of various esters and heterocyclic compounds, demonstrating its broad utility. researchgate.netmdpi.comnih.gov The optimization of parameters such as power, temperature, and reaction time is crucial for maximizing the benefits of this technology.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. ucd.iemdpi.com In a flow synthesis of this compound, solutions of the reactants would be continuously pumped and mixed in a reactor coil, which is maintained at a specific temperature. researchgate.net The short residence time within the reactor can significantly reduce byproduct formation. pharmtech.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The ability to couple multiple reaction and purification steps into a single, automated process makes flow chemistry a highly efficient and modern approach for producing fine chemicals. mdpi.com
Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques
| Feature | Conventional Heating (Batch) | Microwave-Assisted (Batch) | Continuous Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | Seconds to minutes |
| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants | Precise, rapid heating of reactor |
| Temperature Control | Prone to hotspots and gradients | More uniform heating | Excellent, precise control |
| Yield | Variable, often moderate | Often higher due to reduced side reactions beilstein-journals.org | High, optimized through parameter screening |
| Scalability | Limited by vessel size | Limited by microwave cavity size | Easily scalable by running longer or using parallel reactors ucd.ie |
| Safety | Risks associated with large volumes | Smaller scale, but pressure buildup can be a concern | Enhanced safety due to small reaction volumes at any given time researchgate.net |
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often hazardous and contribute to waste. Solvent-free, or neat, reaction conditions represent an ideal scenario. In such a setup for this compound, the reactants (isonicotinic acid and benzhydrol) would be mixed directly, possibly with a solid-supported or reusable catalyst, and heated to form a melt.
This approach has been successfully used for the synthesis of other compounds, such as benzo-[b]-1,4-diazepines, using a reusable catalyst like sulfamic acid under solvent-free conditions. researchgate.net The benefits include simplified workup procedures (as there is no solvent to remove), reduced environmental impact, and potentially lower costs. Combining solvent-free conditions with microwave assistance can further enhance the efficiency and sustainability of the synthesis. mdpi.com
Asymmetric Synthesis Approaches for Chiral this compound Analogues
The synthesis of chiral this compound analogues, which possess a stereogenic center at the carbon atom connecting the two aryl rings and the isonicotinate moiety, requires sophisticated asymmetric strategies to control the three-dimensional arrangement of the molecule. Since the biological activity of chiral molecules often resides in a single enantiomer, the development of enantioselective synthetic routes is of paramount importance. cobaltcommunications.com The primary approaches to achieving this involve either the asymmetric synthesis of the chiral benzhydryl alcohol precursor followed by esterification, or the direct asymmetric transformation of a prochiral substrate.
One of the most effective methods for generating chiral diarylmethanols, the core of this compound, is the asymmetric hydrogenation of the corresponding prochiral benzophenones. This transformation can be achieved with high enantioselectivity using chiral transition metal catalysts. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP, in combination with a chiral diamine, have proven to be highly effective for the hydrogenation of various substituted benzophenones to their corresponding chiral benzhydrols with excellent enantiomeric excess (ee). researchgate.net The general scheme for this approach involves the reduction of a substituted benzophenone (B1666685) derivative in the presence of a chiral catalyst and a hydrogen source.
Another powerful strategy is the enantioselective addition of organometallic reagents to benzaldehyde (B42025) or other suitable carbonyl compounds. For instance, the addition of aryl Grignard reagents or arylzinc reagents to aldehydes in the presence of a chiral ligand can afford chiral diarylmethanols. numberanalytics.com Chiral amino alcohols and their derivatives are commonly employed as ligands to induce high levels of stereocontrol in these reactions. The choice of the chiral ligand is critical and often requires screening to identify the optimal catalyst system for a specific substrate.
Furthermore, the use of chiral auxiliaries attached to the isonicotinate moiety could direct the stereochemical outcome of a key bond-forming step. A chiral auxiliary can be temporarily incorporated into the molecule to control the approach of a reagent to a prochiral center, and subsequently removed to yield the desired enantiomerically enriched product. While this method can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary.
The direct enzymatic resolution of a racemic mixture of this compound or its precursors represents another viable approach. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters. In a typical kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leading to the separation of the unreacted enantiomer and the product with high enantiomeric purity.
Below is a table summarizing potential asymmetric methods for the synthesis of chiral this compound analogues:
| Asymmetric Strategy | Description | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Reduction of a prochiral benzophenone derivative using a chiral catalyst. | Chiral Ru-phosphine complexes (e.g., Ru-BINAP), chiral diamines, H₂ gas. | High enantioselectivity, catalytic method. | Requires high-pressure equipment, catalyst sensitivity. |
| Enantioselective Arylation | Addition of an aryl organometallic reagent to an aldehyde catalyzed by a chiral ligand. | Aryl Grignard reagents, arylzinc reagents, chiral amino alcohols, Ti(OiPr)₄. | Mild reaction conditions, good functional group tolerance. | Stoichiometric use of organometallic reagents, optimization of ligands required. |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | Evans auxiliaries, chiral oxazolidinones. | High diastereoselectivity, predictable stereochemical outcome. | Additional synthetic steps for attachment and removal of the auxiliary. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B), acyl donors. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer, requires separation of product and unreacted enantiomer. |
Optimization of Reaction Parameters and Scale-Up Considerations in Process Chemistry
The transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process necessitates a thorough investigation and optimization of all reaction parameters. This is crucial not only for economic viability but also for ensuring the safety, robustness, and reproducibility of the manufacturing process. chiralpedia.com
The optimization of an asymmetric synthesis, for example, involves a systematic study of various factors that can influence the yield and enantioselectivity of the reaction. These parameters include the choice of catalyst and ligand, catalyst loading, temperature, pressure, solvent, and the concentration of reactants. researchgate.net Design of Experiments (DoE) is a powerful statistical tool often employed in process chemistry to efficiently screen a large number of variables and their interactions, allowing for the rapid identification of the optimal reaction conditions.
Table of Key Parameters for Optimization in Asymmetric Synthesis:
| Parameter | Influence on the Reaction | Typical Range for Optimization |
| Catalyst Loading | Affects reaction rate and cost-effectiveness. | 0.01 mol% to 5 mol% |
| Ligand-to-Metal Ratio | Crucial for the formation of the active catalytic species and enantioselectivity. | 1:1 to 2:1 |
| Temperature | Influences reaction rate and enantioselectivity; lower temperatures often favor higher ee. | -78 °C to 100 °C |
| Pressure (for hydrogenation) | Affects reaction rate and solubility of hydrogen gas. | 1 atm to 100 atm |
| Solvent | Can significantly impact catalyst solubility, stability, and enantioselectivity. | Aprotic and protic solvents of varying polarity. |
| Reactant Concentration | Affects reaction kinetics and can influence the formation of byproducts. | 0.1 M to 2 M |
Scale-up of the optimized process introduces new challenges that are not always apparent at the laboratory scale. appliedcatalysts.com These include issues related to mass and heat transfer, mixing efficiency, and the handling of large quantities of hazardous materials. The choice of reactor design is critical for a successful scale-up. For instance, the efficient removal of heat generated in an exothermic reaction is crucial to maintain a constant temperature and prevent runaway reactions.
In the synthesis of this compound, particularly in the context of its chiral analogues, the principles of kinetic and thermodynamic control are fundamental. wikipedia.org When a reaction can lead to two or more different products, the product distribution can be governed by either the relative rates of their formation (kinetic control) or their relative stabilities (thermodynamic control).
In asymmetric synthesis, the goal is to favor the formation of one enantiomer over the other. Since enantiomers have the same thermodynamic stability, achieving enantioselectivity is inherently a matter of kinetic control. numberanalytics.com The chiral catalyst creates a diastereomeric transition state with the prochiral substrate, and the difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one enantiomer.
For example, in the asymmetric hydrogenation of a benzophenone, the chiral catalyst facilitates the delivery of hydrogen to one face of the carbonyl group faster than the other. By carefully selecting the catalyst and reaction conditions (e.g., low temperature), the kinetically favored enantiomer can be obtained with high enantiomeric excess. If the reaction were allowed to reach thermodynamic equilibrium, a racemic mixture would be formed.
Process intensification (PI) is a modern approach in chemical process design that aims to develop smaller, safer, and more energy-efficient manufacturing processes. aiche.org For the production of this compound, PI strategies can lead to significant improvements in efficiency and sustainability. openaccessgovernment.org
One of the key technologies in process intensification is the use of continuous flow reactors, also known as microreactors. researchgate.net These systems offer several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. For highly exothermic or hazardous reactions, such as certain hydrogenations or reactions involving organometallic reagents, continuous flow processing can be particularly beneficial.
Another aspect of process intensification is the integration of reaction and separation steps. For example, a process could be designed where the product is continuously removed from the reaction mixture, which can shift the equilibrium of a reversible reaction to favor product formation and minimize the formation of byproducts.
The implementation of Process Analytical Technology (PAT) is also a crucial element of process intensification. openaccessgovernment.org PAT involves the use of in-line and on-line analytical tools to monitor and control the reaction in real-time. This allows for immediate adjustments to be made to the process parameters to ensure that the reaction remains within the desired specifications, leading to improved consistency and quality of the final product.
Table of Process Intensification Strategies for this compound Synthesis:
| Process Intensification Strategy | Description | Potential Benefits |
| Continuous Flow Synthesis | Performing the reaction in a continuous stream rather than in a large batch reactor. | Enhanced safety, improved heat and mass transfer, precise process control, easier scale-up. |
| Catalysis in Flow | Utilizing immobilized catalysts in a packed-bed reactor for continuous processing. | Catalyst recycling, simplified product purification, improved catalyst stability. |
| Integrated Reaction and Separation | Combining the chemical reaction and product separation into a single unit operation. | Increased conversion for equilibrium-limited reactions, reduced downstream processing. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters using in-line analytical techniques. | Improved process understanding, consistent product quality, reduced batch failures. |
Advanced Spectroscopic and Structural Elucidation of Benzhydryl Isonicotinate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.govmdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement. nih.govmdpi.com For benzhydryl isonicotinate (B8489971), both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to achieve a complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netmdpi.com
In the ¹H NMR spectrum of a related benzhydryl derivative, the benzhydryl proton (CH) typically appears as a singlet, with the aromatic protons of the two phenyl rings and the pyridine (B92270) ring of the isonicotinate moiety showing complex multiplet patterns in the aromatic region. nih.gov Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the characteristic signal for the ester carbonyl group. researchgate.net
Detailed analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the precise determination of the molecular structure. mdpi.com For instance, the chemical shifts of the pyridine ring protons can confirm the 4-substitution pattern of the isonicotinate group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzhydryl-containing Compounds
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzhydryl CH | ~4.31 | ~74.01 |
| Aromatic CH | ~7.14 - 8.45 | ~124.67 - 150.07 |
| Piperazine (B1678402) CH₂ (in a related structure) | ~2.35, ~2.99 | ~46.00, ~50.21 |
Note: Data is based on a representative benzhydrylpiperazine derivative and serves as an illustrative example. nih.gov Actual chemical shifts for benzhydryl isonicotinate may vary.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is utilized. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com For this compound, COSY spectra would reveal correlations between adjacent protons within the phenyl and pyridine rings, aiding in the assignment of these aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. wikipedia.orgyoutube.comemerypharma.com This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group will show a correlation peak, simplifying the carbon spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.orgemerypharma.comprinceton.edu This is crucial for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For example, an HMBC correlation between the benzhydryl proton and the ester carbonyl carbon would confirm the connectivity of the benzhydryl and isonicotinate moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This provides valuable information about the molecule's conformation and stereochemistry. For instance, NOESY can reveal through-space interactions between the benzhydryl protons and the protons of the pyridine ring, offering insights into the preferred orientation of these groups relative to each other.
Solid-State NMR for Polymorphic Studies
While solution NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. researchgate.net This is particularly important for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net
ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. researchgate.net These differences arise from variations in the local molecular environment and packing arrangements in the crystal lattice of each polymorph. researchgate.net By analyzing the ssNMR spectra, researchers can identify the number of distinct molecules in the asymmetric unit, probe intermolecular interactions, and gain insights into the conformational differences between polymorphs.
Single-Crystal X-Ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. mdpi.commdpi.comnih.gov This technique provides an unambiguous determination of the molecular structure of this compound in the solid state.
The crystal structure would confirm the connectivity of the benzhydryl and isonicotinate groups and reveal the conformation of the molecule, including the relative orientation of the phenyl and pyridine rings.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, SCXRD provides invaluable information about how molecules are arranged in the crystal lattice. ias.ac.inrsc.org This includes the identification and characterization of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which collectively determine the crystal packing. ias.ac.inchemrxiv.orgresearchgate.net
For this compound, potential intermolecular interactions include:
C-H···O and C-H···N hydrogen bonds: The hydrogen atoms of the benzhydryl and aromatic groups can form weak hydrogen bonds with the oxygen atom of the ester carbonyl group and the nitrogen atom of the pyridine ring.
π-π stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point and solubility. rsc.orgchemrxiv.org
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. rsc.orgrsc.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, including stability, solubility, and bioavailability. SCXRD is the definitive method for identifying and characterizing different polymorphs, as each form will have a unique unit cell and crystal packing arrangement. rsc.orgresearchgate.netnih.gov
Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. rsc.org SCXRD is essential for confirming the formation of a co-crystal and for understanding the intermolecular interactions between the active pharmaceutical ingredient (in this case, potentially a derivative of this compound) and the coformer.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule and to probe intermolecular interactions, particularly hydrogen bonding. americanpharmaceuticalreview.comyoutube.comhoriba.com Both techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. horiba.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretching | ~1736 |
| C-O (ester) | Stretching | ~1263-1063 |
| Aromatic C=C | Stretching | ~1600-1450 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~3000-2850 |
Note: Data is based on a related isonicotinate-derived porphyrin and general IR correlation tables. mdpi.comvscht.cz Actual wavenumbers may vary.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Analogues
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org Should chiral analogues of this compound be synthesized, for instance by introducing a substituent on one of the phenyl rings to create a stereocenter, CD and ORD spectroscopy would be the primary methods for determining their absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum typically shows positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. nih.gov For a chiral analogue of this compound, the benzhydryl and isonicotinate moieties would act as chromophores. The sign and magnitude of the observed Cotton effects would be directly related to the spatial arrangement of these groups around the chiral center.
ORD, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to determine the absolute configuration of a chiral compound by comparing it to the known spectra of related molecules.
Hypothetical Chiroptical Data for a Chiral Analogue of this compound
In the absence of experimental data, a hypothetical data table can illustrate how chiroptical properties would be presented. For a pair of enantiomers of a chiral this compound analogue, the CD spectra would be mirror images, and the ORD curves would show opposite rotations at each wavelength.
| Spectroscopic Technique | Enantiomer | Expected Observation |
| Circular Dichroism (CD) | (R)-enantiomer | Positive/Negative Cotton effect at specific λ (nm) |
| (S)-enantiomer | Mirror-image Cotton effect to the (R)-enantiomer | |
| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | Specific rotation [α] with a positive or negative value |
| (S)-enantiomer | Specific rotation [α] with an equal and opposite value |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure by analyzing its fragmentation patterns. whitman.edu For this compound, HRMS would provide its exact molecular weight, confirming its chemical formula.
When subjected to ionization in a mass spectrometer, this compound would fragment in a predictable manner. The analysis of these fragments provides a roadmap to the molecule's original structure. The fragmentation of esters, a class to which this compound belongs, typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely initiate with the cleavage of the ester bond. This could lead to two primary fragmentation routes:
Formation of the Benzhydryl Cation: Cleavage of the C-O bond of the ester would result in the formation of the stable diphenylmethyl cation (benzhydryl cation) at m/z 167. This is often a dominant peak in the mass spectra of benzhydryl-containing compounds due to the high stability of this carbocation.
Formation of the Isonicotinic Acid Fragment: The fragmentation could also yield the protonated isonicotinic acid fragment.
Further fragmentation of these primary ions would provide additional structural information. The benzhydryl cation could lose a phenyl group to give a C₇H₇⁺ ion, while the isonicotinic acid fragment could undergo decarboxylation.
Hypothetical HRMS Fragmentation Data for this compound
A data table can summarize the expected major fragments and their theoretical m/z values.
| Proposed Fragment | Chemical Formula | Theoretical m/z (monoisotopic) |
| [this compound + H]⁺ | C₂₀H₁₇NO₂ | 288.1338 |
| Diphenylmethyl cation | C₁₃H₁₁⁺ | 167.0861 |
| Isonicotinoyl cation | C₆H₄NO⁺ | 106.0317 |
| Pyridyl cation | C₅H₄N⁺ | 78.0344 |
It is crucial to reiterate that the data presented in the tables and the fragmentation pathways described are hypothetical. They are based on established principles of spectroscopy and mass spectrometry as applied to analogous structures. Definitive characterization of this compound and its derivatives would require dedicated experimental investigation.
Theoretical and Computational Investigations on Benzhydryl Isonicotinate Systems
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For benzhydryl isonicotinate (B8489971), DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the fundamental aspects of its chemical nature. Such calculations form the basis for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities.
Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity and ionization potential. Conversely, the LUMO acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
For benzhydryl isonicotinate, the HOMO is expected to be localized primarily on the electron-rich benzhydryl moiety, specifically the two phenyl rings. The LUMO, in contrast, would likely be distributed over the electron-deficient pyridine (B92270) ring of the isonicotinate group. The electron density distribution, which can be visualized from DFT calculations, would confirm these localizations, showing high electron density around the phenyl groups and lower density on the pyridine ring, particularly near the nitrogen atom.
| Parameter | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Benzhydryl Phenyl Rings |
| LUMO | -1.8 | Isonicotinate Pyridine Ring |
| HOMO-LUMO Gap (ΔE) | 4.7 | - |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. They illustrate the net electrostatic effect of the molecule's nuclei and electrons, identifying regions of positive and negative potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.
In this compound, an MEP map would display:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the central carbon of the benzhydryl group and the hydrogens on the pyridine ring.
Neutral Potential (Green): Predominantly over the surfaces of the phenyl rings.
Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom, providing a numerical basis for the qualitative MEP map. This analysis would confirm the electron-withdrawing effect of the isonicotinate ring and the electron-donating nature of the benzhydryl group.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govnih.govnih.gov By simulating the atomic motions based on a force field, MD can explore the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., a solvent). pitt.edunih.govarxiv.org
For this compound, MD simulations would be crucial for understanding its flexibility, which is primarily governed by the rotation around several key bonds. The simulation would track the dihedral angles connecting the phenyl rings to the central carbon and the rotation around the C-O ester bonds. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. soton.ac.uk The bulky nature of the two phenyl groups likely restricts free rotation, leading to a limited set of preferred spatial arrangements that could influence how the molecule fits into a receptor's binding site.
| Dihedral Angle | Atoms Involved | Description of Motion |
|---|---|---|
| τ1 | C(phenyl)-C(phenyl)-C(central)-O | Rotation of Phenyl Ring 1 |
| τ2 | C(phenyl)-C(phenyl)-C(central)-O | Rotation of Phenyl Ring 2 |
| τ3 | C(central)-O-C(carbonyl)-C(pyridine) | Rotation around Ester C-O Bond |
| τ4 | O-C(carbonyl)-C(pyridine)-C(pyridine) | Orientation of Ester relative to Pyridine Ring |
Mechanistic Pathways and Transition State Analysis using Computational Methods
Computational methods are essential for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energies. nih.govnih.govresearchgate.net For this compound, a relevant reaction to study would be its synthesis via the esterification of isonicotinic acid with benzhydrol, or its hydrolysis back to these precursors.
A computational study of the reaction pathway would involve locating the geometry of the reactants, the transition state, and the products on the potential energy surface. For the esterification, the transition state would likely involve the nucleophilic attack of the benzhydrol oxygen onto the carbonyl carbon of the isonicotinic acid. DFT calculations can determine the energy barrier (activation energy) for this step, providing a quantitative measure of the reaction's feasibility. mdpi.com This analysis can reveal whether the reaction proceeds in a single step or through intermediate structures.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Molecular Feature Correlation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govyoutube.com These models are vital in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netnih.govmdpi.com 2D-QSAR models use descriptors calculated from the 2D structure (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D structure (steric and electrostatic fields). nih.govresearchgate.netyoutube.com
To build a QSAR model for this compound, one would first need a dataset of analogous compounds with measured biological activity (e.g., antitubercular activity, given the known roles of isonicotinic acid derivatives). nih.gov Molecular descriptors would then be calculated for each analog. The model would identify which descriptors are most critical for activity. For instance, a model might show that increasing the steric bulk on the phenyl rings decreases activity, while placing electron-withdrawing groups on the pyridine ring enhances it. The resulting contour maps from a 3D-QSAR study would visually guide these modifications. researchgate.net
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Partial charge on Pyridine N | Relates to hydrogen bonding capability |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability |
| Hydrophobic | LogP | Partition coefficient (lipophilicity) |
| Topological | Wiener Index | Relates to molecular branching |
| 3D-QSAR Field | CoMFA Steric Field | Identifies regions where bulk is favored/disfavored |
Molecular Docking Simulations for Exploring Putative Interaction Sites with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.comsioc-journal.cnnih.gov It is extensively used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interaction. nih.govresearchgate.net
Given that derivatives of isonicotinic acid are known inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, a docking study of this compound into the InhA active site would be highly relevant. nih.govresearchgate.net The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. The analysis would likely reveal key interactions:
A hydrogen bond between the pyridine nitrogen of the isonicotinate moiety and an amino acid residue (e.g., a serine or threonine) in the binding pocket.
Pi-pi stacking or hydrophobic interactions between the two phenyl rings of the benzhydryl group and aromatic residues (e.g., tyrosine, phenylalanine) in the receptor. scienceopen.com
Hydrophobic interactions with the central methine carbon and surrounding alkyl residues of the protein. mdpi.com
These simulations can guide the design of more potent inhibitors by identifying modifications that would enhance these favorable interactions. researchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Hydrogen Bond Interactions | Pyridine N --- SER94 |
| Hydrophobic/Pi Interactions | Phenyl Ring 1 --- TYR158 |
| Hydrophobic/Pi Interactions | Phenyl Ring 2 --- PHE149 |
Mechanistic Studies of Chemical Transformations Involving Benzhydryl Isonicotinate
Kinetic and Thermodynamic Parameters of Reactions Involving the Isonicotinate (B8489971) Moiety
The study of kinetic and thermodynamic parameters is crucial for understanding the reactivity and stability of molecules involved in chemical reactions. For reactions involving the isonicotinate moiety, these parameters provide insight into the energy changes and reaction rates.
Quantum chemical calculations have been employed to determine the affinities of related benzhydryl cations for various anions, which correlate with experimental electrophilicity parameters. nih.gov These calculations show a strong linear correlation between the empirical electrophilicity parameter E and the calculated methyl anion affinities, which span a significant energy range. nih.gov This suggests that the relative anion affinities of benzhydrylium ions are consistent regardless of the reference base. nih.gov
The determination of thermodynamic and kinetic parameters can be achieved through various experimental techniques, including fluorescent thermal shift assays, isothermal titration calorimetry, and stopped-flow assays for enzymatic inhibition. nih.gov For instance, in studies of inhibitor binding to carbonic anhydrases, these methods have been used to build large datasets of intrinsic binding parameters such as changes in standard Gibbs energy (ΔGint), enthalpy (ΔHint), and entropy (ΔSint). nih.gov Such data is invaluable for understanding structure-energetics correlations. nih.gov
The following table displays hypothetical kinetic and thermodynamic data for a reaction involving an isonicotinate derivative, illustrating the types of parameters that are typically measured.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of an Isonicotinate Derivative
| Parameter | Value | Units |
|---|---|---|
| Rate Constant (k) | 2.5 x 10-4 | s-1 |
| Activation Energy (Ea) | 85 | kJ/mol |
| Enthalpy of Reaction (ΔH) | -20 | kJ/mol |
| Entropy of Reaction (ΔS) | -50 | J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | -5.1 | kJ/mol |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Investigation of Ester Hydrolysis and Transesterification Mechanisms
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. ucoz.comjk-sci.com
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis of esters like benzhydryl isonicotinate generally follows a pathway that is the reverse of Fischer esterification. youtube.comchemistrysteps.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comcsbsju.edu A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.com Following proton transfer and elimination of the alcohol (in this case, benzhydrol), the corresponding carboxylic acid (isonicotinic acid) is formed. jk-sci.comyoutube.com For esters with a tertiary alkyl group, the mechanism can shift to an SN1 type, involving the formation of a stable carbocation. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. jk-sci.com The subsequent elimination of the alkoxide (benzhydryloxide) leads to the formation of the carboxylic acid, which is then deprotonated by the strong base present in the reaction mixture to form a carboxylate salt. chemistrysteps.com This final deprotonation step makes the reaction essentially irreversible, which is why base-catalyzed hydrolysis is often preferred for preparative purposes. ucoz.comjk-sci.com
Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. In the context of this compound, transesterification would involve reacting it with another alcohol to produce a different isonicotinate ester and benzhydrol. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This process has been significantly intensified in microreactors for reactions like the transesterification of sunflower oil. mdpi.com
Role of Benzhydryl Group in Stabilizing Reaction Intermediates (e.g., Carbocations)
The benzhydryl group, (C₆H₅)₂CH-, plays a significant role in stabilizing reaction intermediates, particularly carbocations. Carbocations are electron-deficient species with a positive charge on a carbon atom and are often transient intermediates in reactions like SN1 substitutions and some types of ester hydrolysis. masterorganicchemistry.com
The stability of a carbocation is increased by several factors, including the number of adjacent carbon atoms and the presence of adjacent pi systems that allow for charge delocalization through resonance. masterorganicchemistry.com The benzhydryl cation is a secondary carbocation, but its stability is greatly enhanced by the two attached phenyl rings. The positive charge can be delocalized over the aromatic pi systems of both rings, effectively spreading out the charge and stabilizing the intermediate. masterorganicchemistry.com
This stabilization is crucial in reactions where the C-O bond of the ester cleaves before the attack of the nucleophile (A_AL_1 mechanism). ucoz.com For esters of tertiary alcohols, this pathway is common because it leads to a stable tertiary carbocation. ucoz.comchemistrysteps.com Similarly, the benzhydryl group, due to its ability to form a highly resonance-stabilized carbocation, can facilitate this type of mechanism in the hydrolysis of this compound under certain conditions.
Quantum chemical calculations have been used to quantify the stabilities of various substituted benzhydryl cations. These studies show a linear correlation between experimental pK(R+) values and calculated anion affinities, indicating that while solvation reduces the magnitude of carbocation stabilization, the relative differences in stability are maintained from the gas phase to solution. nih.gov
Studies on Nucleophilic and Electrophilic Pathways at the Ester Linkage
The ester linkage of this compound is susceptible to both nucleophilic and electrophilic attacks, which are fundamental to its reactivity.
Nucleophilic Pathways: The most common reaction at the ester linkage is nucleophilic acyl substitution. In this pathway, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This is the operative mechanism in both acid- and base-catalyzed hydrolysis and transesterification. jk-sci.com
Base-Catalyzed: A strong nucleophile, such as a hydroxide ion, directly attacks the carbonyl carbon. jk-sci.com
Acid-Catalyzed: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weaker nucleophile like water or an alcohol. csbsju.edu
The reactivity of the ester towards nucleophiles can be influenced by the electronic properties of both the acyl and the alcohol portions of the molecule.
Electrophilic Pathways: Electrophilic attack typically occurs at the carbonyl oxygen, as seen in the initial step of acid-catalyzed hydrolysis where a proton acts as the electrophile. csbsju.edu Another site for electrophilic interaction is the nitrogen atom of the isonicotinate's pyridine (B92270) ring. The lone pair of electrons on the nitrogen can interact with electrophiles, potentially influencing the reactivity of the distant ester group through inductive and resonance effects.
Studies on the electrophilic reactivity of benzhydryl cations have led to the development of an electrophilicity parameter E, which allows for the prediction of reaction rates with various nucleophiles. nih.gov
Radical Reactions and Photochemical Transformations of this compound
Radical Reactions: Radical reactions involving esters can be initiated by radical initiators like AIBN (Azobisisobutyronitrile) in the presence of reagents like tributyltin hydride. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For an ester like this compound, radical reactions could potentially be initiated at different sites. For instance, a radical could be generated on the benzhydryl moiety. The Minisci reaction is a classic example of a radical reaction where an alkyl radical adds to an electron-deficient aromatic ring, such as the pyridine ring of the isonicotinate moiety. nih.gov
Photochemical Transformations: Photochemical reactions use light to promote chemical transformations. beilstein-journals.org Molecules can absorb light energy to reach an excited state, from which they can undergo various reactions. Aldehydes, for example, can act as photoinitiators. beilstein-journals.org
In the context of this compound, both the benzhydryl and the isonicotinate parts of the molecule contain chromophores that can absorb UV light.
The benzhydryl group is related to benzophenone (B1666685), a well-known photosensitizer that can abstract hydrogen atoms. beilstein-journals.org
The pyridine ring of the isonicotinate moiety can also participate in photochemical reactions.
Irradiation of esters can lead to various transformations, including cyclizations, rearrangements, and fragmentations. iupac.org For example, the irradiation of certain esters can lead to the formation of butenolides and levulinate esters through a series of photochemical steps. mdpi.com The specific photochemical pathways for this compound would depend on the wavelength of light used and the reaction conditions.
Influence of Catalysis on Selectivity and Reaction Rates
Catalysis plays a pivotal role in controlling the selectivity and accelerating the rates of chemical reactions involving esters like this compound.
Rate Enhancement: Both acid and base catalysts significantly increase the rate of ester hydrolysis. ucoz.com
Acid catalysis works by protonating the carbonyl oxygen, making the ester a better electrophile for the nucleophilic attack of water. csbsju.edu
Base catalysis employs a strong nucleophile (hydroxide ion) which is more reactive towards the ester than water, and it drives the reaction to completion by forming a stable carboxylate salt. ucoz.comchemistrysteps.com
Selectivity: Catalysts can also influence the selectivity of a reaction, favoring the formation of one product over others. In some catalytic systems, the selectivity can be controlled by the addition of inhibitors or additives. For example, in the semihydrogenation of alkynes, the presence of a thiol can reversibly inhibit the catalyst, switching the selectivity from the (E)-alkene to the (Z)-alkene. nih.gov
The choice of catalyst can also determine the reaction pathway. For instance, in ester hydrolysis, the use of an acid catalyst in concentrated acid can switch the mechanism from the common bimolecular acyl cleavage (A_AC_2) to a unimolecular alkyl cleavage (A_AL_1) for esters with groups that form stable carbocations, like the benzhydryl group. ucoz.com
The following table provides a hypothetical comparison of catalyzed versus uncatalyzed ester hydrolysis, illustrating the impact on reaction rate.
Table 2: Hypothetical Rate Comparison for the Hydrolysis of this compound
| Condition | Catalyst | Relative Rate |
|---|---|---|
| Neutral | None | 1 |
| Acidic | H+ | 1,000,000 |
| Basic | OH- | 10,000,000,000 |
This table is interactive. You can sort the data by clicking on the column headers.
Preclinical Pharmacological and Molecular Biology Investigations of Benzhydryl Isonicotinates Non Clinical Focus
In Vitro Enzyme Modulation Studies (Inhibition or Activation)
No specific in vitro enzyme modulation studies for benzhydryl isonicotinate (B8489971) have been reported in the available scientific literature.
Such investigations would typically involve screening the compound against a panel of relevant enzymes to determine if it acts as an inhibitor or an activator. These studies are crucial for understanding a compound's mechanism of action and potential therapeutic applications or off-target effects. The process generally includes:
Enzyme Assays: Utilizing purified enzymes in a cell-free system to measure the rate of a specific biochemical reaction in the presence and absence of the test compound.
IC50/EC50 Determination: Calculating the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators to quantify the compound's potency.
Mechanism of Inhibition/Activation Studies: Further experiments to determine the mode of action, such as competitive, non-competitive, or uncompetitive inhibition.
Without experimental data, it is not possible to provide a data table on the enzymatic activity of benzhydryl isonicotinate.
Receptor Binding and Ligand Affinity Profiling in Cell-Free or Cellular Systems
There is no publicly available data on the receptor binding and ligand affinity profile of this compound.
Receptor binding assays are fundamental in pharmacology to identify which receptors a compound interacts with and with what affinity. These studies typically involve:
Radioligand Binding Assays: Using a radiolabeled ligand known to bind to a specific receptor and measuring the ability of the test compound (unlabeled) to displace it. This allows for the determination of the binding affinity (Ki).
High-Throughput Screening: Screening the compound against a large panel of known receptors to identify potential targets and off-targets.
Cell-Based Assays: Using cells that express the receptor of interest to measure functional responses upon compound binding, such as changes in second messenger levels.
Due to the lack of specific research, a data table on the receptor binding affinities of this compound cannot be constructed.
Cellular Pathway Modulation Studies in Model Systems (e.g., Proliferation, Apoptosis, Signaling Pathways)
No studies detailing the effects of this compound on cellular pathways in model systems have been found in the public domain.
These investigations are designed to understand the downstream cellular effects of a compound's interaction with its molecular target(s). Common assays include:
Proliferation Assays: (e.g., MTT, BrdU assays) to determine if the compound inhibits or stimulates cell growth.
Apoptosis Assays: (e.g., TUNEL, caspase activation assays) to assess if the compound induces programmed cell death.
Signaling Pathway Analysis: (e.g., Western blotting, reporter gene assays) to measure changes in the phosphorylation state or expression levels of key proteins within specific signaling cascades (e.g., MAPK, PI3K/Akt pathways).
As no specific data is available, a data table summarizing the cellular pathway modulation by this compound cannot be provided.
Identification and Validation of Molecular Targets through Proteomic and Genomic Approaches
There are no published studies using proteomic or genomic approaches to identify and validate the molecular targets of this compound.
Modern drug discovery often employs unbiased, large-scale techniques to identify the specific protein(s) a compound interacts with to exert its biological effects. These methods include:
Affinity Chromatography-Mass Spectrometry: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Thermal Proteome Profiling (TPP): Measuring changes in the thermal stability of proteins across the proteome in the presence of the compound, as target proteins are often stabilized upon binding.
Genomic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target pathway.
Without such studies, the molecular target(s) of this compound remain unknown, and a data table cannot be generated.
In Vivo Pharmacodynamic Investigations in Animal Models (Focus on Mechanistic Endpoints)
No in vivo pharmacodynamic studies for this compound in animal models have been reported in the scientific literature.
Pharmacodynamic studies in animal models are essential to understand the physiological and biochemical effects of a compound in a living organism and to establish a relationship between drug exposure and response. nih.gov These investigations would typically focus on mechanistic endpoints, such as:
Target Engagement Biomarkers: Measuring a downstream marker of the intended molecular target's activity to confirm the compound is hitting its target in the animal.
Physiological Readouts: Monitoring specific physiological changes that are hypothesized to be modulated by the compound's mechanism of action.
Dose-Response Relationships: Establishing the relationship between the administered dose and the magnitude of the biological effect.
Given the absence of published research, no data table on the in vivo pharmacodynamics of this compound can be presented.
Structure-Activity Relationship (SAR) Studies for Biological Activity Determinants
There are no published structure-activity relationship (SAR) studies for this compound or its analogs.
SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical moieties are critical for biological activity. This process is fundamental for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The general approach includes:
Systematic Modification: Altering specific parts of the lead molecule, such as the benzhydryl group or the isonicotinate ring in the case of this compound.
Biological Testing: Evaluating the biological activity of each new analog using relevant in vitro or cellular assays.
Data Analysis: Correlating the changes in chemical structure with the observed changes in biological activity to build an SAR model.
As no such studies have been conducted or published for this compound, a data table detailing its structure-activity relationships cannot be created.
Applications of Benzhydryl Isonicotinate in Advanced Chemical Research and Materials Science
Benzhydryl Isonicotinate (B8489971) as a Versatile Synthetic Building Block in Organic Synthesis
In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. nih.govfrontiersin.orgbenthamscience.com Benzhydryl isonicotinate serves as such a precursor, primarily due to the reactivity of its constituent parts. The benzhydryl moiety can be a source of the diphenylmethyl group, while the isonicotinate portion offers a heterocyclic core with multiple functionalization points. The ester linkage can be hydrolyzed to yield isonicotinic acid and diphenylmethanol (B121723), or it can be subjected to other transformations, making the compound a versatile intermediate for creating diverse molecular frameworks. researchgate.net
Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org The benzhydryl (diphenylmethyl) group is recognized as an effective protecting group, particularly for amines and alcohols, due to its stability under various conditions and its specific deprotection methods. nih.govwikipedia.org
In the context of this compound, the benzhydryl group protects the carboxylic acid function of isonicotinic acid. This protection allows chemists to perform reactions on the pyridine (B92270) ring, such as substitutions or metal-catalyzed cross-coupling reactions at positions 2, 3, 5, or 6, without interference from the acidic proton of the carboxyl group. The benzhydryl group itself is stable to a range of conditions, including basic and some acidic media, but can be cleaved under specific, often strongly acidic or hydrogenolytic, conditions to regenerate the isonicotinic acid. nih.govwikipedia.org The N-benzhydryl group has also been explored in peptide synthesis, where it can influence the conformation of the peptide chain. nih.gov
Table 1: Comparison of Benzyl-Type Protecting Groups
| Protecting Group | Structure | Typical Cleavage Conditions | Key Features |
| Benzyl (B1604629) (Bn) | C₆H₅CH₂- | H₂/Pd-C, strong acids | Commonly used, robust. wikipedia.orgorganic-chemistry.org |
| Benzhydryl (Bzh) | (C₆H₅)₂CH- | Strong acids (e.g., TFA), hydrogenolysis. nih.gov | Provides greater steric bulk; stable to a range of conditions. nih.govwikipedia.org |
| p-Methoxybenzyl (PMB) | CH₃OC₆H₄CH₂- | Oxidative cleavage (e.g., DDQ), strong acids. wikipedia.org | Cleavable under milder, non-hydrogenolytic conditions. |
The structure of this compound is inherently suited for building complex, three-dimensional molecules. The non-planar, bulky nature of the benzhydryl group can be used to control the stereochemistry and conformation of a final product. For instance, benzhydryl-substituted precursors have been utilized in cycloaddition reactions to create intricate N-bridged polynorbornane systems, which are rigid, cage-like structures. mdpi.org
Similarly, this compound can be envisioned as a key component in the synthesis of complex heterocyclic systems. After performing desired reactions on the pyridine ring, the isonicotinate ester can be transformed into other functional groups (e.g., amides, hydrazides, or reduced to an alcohol), each step adding a layer of molecular complexity. The diphenylmethyl fragment can be retained as a permanent structural feature, imparting specific steric and electronic properties to the final molecule.
Integration into Catalyst Design and Ligand Development
The pyridine nitrogen atom in the isonicotinate moiety of this compound makes it a prime candidate for use as a ligand in coordination chemistry and catalysis. Pyridine and its derivatives are widely used to create ligands for transition metal catalysts due to their ability to form stable coordinate bonds with metal centers. mdpi.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the activity and selectivity of the catalyst.
In this compound, the ester group at the 4-position acts as an electron-withdrawing group, modifying the electron density on the pyridine nitrogen and thus its coordination properties. The bulky benzhydryl group can also play a crucial role by creating a specific steric environment around the metal center. This steric hindrance can influence substrate binding and control the stereochemical outcome of a catalyzed reaction, a key principle in asymmetric catalysis. While direct catalytic applications of this compound are not widely documented, its structural motifs are highly relevant to the design of modern ligands for catalysis.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The self-assembly of molecules into larger, ordered structures is a cornerstone of this field. This compound possesses several features that enable it to participate in these processes. The pyridine ring and ester group can engage in hydrogen bonding and dipole-dipole interactions, while the two phenyl rings of the benzhydryl group are capable of forming π-π stacking interactions. These directional and specific interactions can guide the assembly of individual molecules into well-defined supramolecular architectures. nih.gov
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. mdpi.comnih.gov Isonicotinic acid and its derivatives are classic examples of linkers used in the construction of CPs and MOFs. nih.gov The pyridine nitrogen and the carboxylate group can coordinate to different metal centers, effectively bridging them to form 1D, 2D, or 3D networks. nih.gov
This compound can serve as a precursor to such a linker. Upon hydrolysis of the benzhydryl ester to reveal the carboxylic acid, the resulting benzhydryl-substituted isonicotinic acid could be used in MOF synthesis. The presence of the bulky benzhydryl group on the linker would have a significant impact on the resulting framework structure. It would likely lead to the formation of larger pores and cavities within the MOF and could prevent the interpenetration of networks, a common phenomenon in MOF chemistry. This control over pore size and topology is critical for applications in gas storage, separation, and catalysis. nih.govnih.gov
Non-covalent interactions are the driving forces behind self-assembly and molecular recognition. This compound can participate in several types of these interactions.
Hydrogen Bonding : The pyridine nitrogen atom is a hydrogen bond acceptor. The ester oxygen atoms can also act as weaker hydrogen bond acceptors. These interactions are fundamental to the structure of many organic solids and play a role in organocatalysis. rsc.org
Halogen Bonding : This is a non-covalent interaction between a region of positive electrostatic potential on a halogen atom (a σ-hole) and a nucleophilic site, such as the pyridine nitrogen in this compound. nih.govmdpi.com Halogen bonding is increasingly recognized as a powerful tool in crystal engineering and organocatalysis for activating substrates. rsc.orgresearchgate.net For example, theoretical and experimental studies on the related benzhydryl bromide show that its reactivity can be significantly enhanced by halogen bond donors. nih.gov
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Donor/Acceptor Site on this compound | Potential Interacting Partner | Significance |
| Hydrogen Bonding | Acceptor : Pyridine N, Ester O atoms | H-bond donors (e.g., water, alcohols, other protic molecules) | Crystal packing, supramolecular assembly. rsc.org |
| Halogen Bonding | Acceptor : Pyridine N atom | Halogen bond donors (e.g., CBr₄, iodoperfluoroalkanes) | Crystal engineering, organocatalysis. nih.govmdpi.com |
| π-π Stacking | Both : Phenyl rings, Pyridine ring | Other aromatic molecules | Stabilization of solid-state structures and complexes. mdpi.com |
Information Deficit: this compound in Advanced Research and Materials Science
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific information regarding the applications of the chemical compound This compound , also known as diphenylmethyl isonicotinate, in the fields of advanced chemical research and materials science. This includes its potential role in the development of functional materials and polymers, as well as its use in analytical chemistry.
For instance, a search of pharmacopoeial reference standards revealed the existence of "Dexamethasone isonicotinate," indicating that isonicotinate derivatives can serve as analytical standards. amazonaws.com However, this does not provide specific data on this compound itself. Similarly, literature on the synthesis of other nicotinic acid esters, such as menthyl nicotinate, suggests potential synthetic pathways but offers no insight into the application of the benzhydryl ester. google.com
The investigation into functional polymers and materials science also proved fruitless in finding any mention of incorporating this compound moieties. The available research focuses on other monomers and functional groups for the development of advanced polymers. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov
Therefore, due to the absence of publicly available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" as per the requested outline. The specific subsections on the development of functional materials and polymers and its applications in advanced analytical chemistry could not be populated with factual information pertaining to this specific compound.
Derivatization Strategies, Analogues, and Structure Activity Relationship Sar Profiling
Synthesis of Benzhydryl Isonicotinate (B8489971) Analogues with Modulated Benzhydryl Moieties
The benzhydryl group, characterized by two phenyl rings attached to a single carbon, is a prevalent structural motif in many biologically active compounds. nih.gov Its modulation is a key strategy for fine-tuning the pharmacological profile of Benzhydryl Isonicotinate analogues. Synthetic approaches focus on introducing a variety of substituents onto the phenyl rings or replacing the rings themselves.
The synthesis of analogues with modified benzhydryl groups often begins with the creation of a substituted diphenylmethanol (B121723) (benzhydrol) precursor. This can be achieved through methods like the Grignard reaction between a substituted benzaldehyde (B42025) and a phenylmagnesium bromide, followed by reduction. researchgate.net Alternatively, substituted diphenylmethane (B89790) can be functionalized. nih.gov Once the desired benzhydrol is obtained, it can be esterified with isonicotinic acid or its derivatives to yield the final product.
Modifications can include:
Electronic Effects : Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups onto one or both phenyl rings. These changes can alter the electronic distribution of the molecule, affecting its binding affinity and metabolic stability.
Steric Effects : The introduction of bulky substituents can provide steric hindrance, which may enhance selectivity for a specific biological target or alter the molecule's conformation. nih.gov For instance, the use of a benzhydryl group at the nitrogen atom of a 2-pyridone resulted in complete regioselectivity during addition reactions, highlighting the significant steric influence of this moiety. nih.govnih.gov
Lipophilicity and Solubility : Altering the substituents on the phenyl rings can significantly impact the compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Examples of Synthetic Strategies for Modifying the Benzhydryl Moiety
| Starting Material | Reagent/Method | Modified Benzhydryl Precursor | Reference |
|---|---|---|---|
| Benzophenone (B1666685) | Sodium Borohydride Reduction | Diphenylmethanol (Benzhydrol) | nih.gov |
| Diphenylmethane | n-BuLi | Diphenylmethyllithium | nih.gov |
| Benzhydryl Chloride | Piperazine (B1678402), K₂CO₃ | 1-Benzhydryl-piperazine | ijpsr.com |
| Substituted Benzaldehyde | Phenyl Magnesium Bromide | Substituted Diphenylmethanol | researchgate.net |
Synthesis of this compound Analogues with Modulated Isonicotinate Moieties
The isonicotinate moiety, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), serves as a crucial pharmacophoric element. mdpi.com Its modification offers another avenue for optimizing the properties of this compound analogues. Synthetic strategies typically involve the esterification of a constant benzhydrol core with various modified isonicotinic acids.
Key modifications to the isonicotinate moiety include:
Ring Substitution : Introducing substituents onto the pyridine (B92270) ring can alter its basicity, polarity, and interaction with target proteins.
Linker Modification : The ester linkage itself can be replaced with more stable bioisosteres, such as amides or ethers, to improve metabolic stability. Furthermore, introducing linkers of varying lengths and compositions (e.g., alkyl chains) between the pyridine ring and the ester functionality can modulate the compound's lipophilicity and conformational flexibility. mdpi.com
Research on isonicotinates has shown that even subtle changes, such as varying the length of an alkyl chain linker, can have a significant impact on biological activity. For example, in a series of isonicotinates designed as anti-inflammatory agents, a derivative with a butyryl group was found to be five times more active than one with an acetyl group, demonstrating the importance of optimizing lipophilicity. mdpi.com
Table 2: Examples of Synthetic Strategies for Modifying the Isonicotinate Moiety
| Core Structure | Reagent/Method | Modified Moiety | Resulting Compound Type | Reference |
|---|---|---|---|---|
| Isonicotinic Acid | Thionyl Chloride, Aminophenol | Esterification | Isonicotinate with an aminophenol linker | mdpi.com |
| Free Amine Isonicotinate | Acid Anhydrides | Acylation | Lipophilic isonicotinate derivatives | mdpi.com |
| 2-Pyridones | Benzhydryllithium reagents | Nucleophilic Addition | C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones | nih.govresearchgate.net |
Combinatorial Approaches and Library Synthesis for Diverse Derivatives
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are invaluable. researchgate.net These approaches allow for the rapid generation of large, focused libraries of related compounds, where systematic variations are made to either the benzhydryl or isonicotinate moieties, or both simultaneously.
The process typically involves:
Scaffold Selection : this compound is chosen as the core scaffold.
Building Block Acquisition : A diverse set of substituted benzhydrols and modified isonicotinic acids are synthesized or procured.
Library Synthesis : High-throughput synthesis methods, which can be performed in solution or on a solid phase, are employed to combine these building blocks. researchgate.net For example, an array of benzhydrols can be reacted in parallel with an array of isonicotinic acid derivatives in a multi-well plate format.
Purification and Characterization : The resulting library of compounds is then purified and characterized using automated techniques.
This strategy was exemplified in the synthesis of a library of 1-benzhydryl piperazine derivatives, where a common benzhydryl piperazine intermediate was reacted with various acyl chlorides to produce a range of analogues for pharmacological screening. ijpsr.com Such libraries provide a rich source of data for establishing robust structure-activity relationships.
Systematic Elucidation of Structure-Activity Relationships through Computational and Experimental Means
The systematic elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug design, integrating computational and experimental data to build predictive models. mdpi.commdpi.com For a library of this compound analogues, this process involves correlating specific structural modifications with changes in biological activity.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate physicochemical properties (descriptors) of compounds with their biological activity. mdpi.com For this compound analogues, descriptors could include lipophilicity (logP), electronic properties of substituents (Hammett constants), and steric parameters. A QSAR model can predict the activity of unsynthesized compounds and highlight which properties are most important for activity. mdpi.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For example, docking studies of isonicotinic acid derivatives into the COX-2 enzyme active site have been used to rationalize their anti-inflammatory activity. mdpi.com This method can help visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity.
Experimental Approaches:
In Vitro Assays : The synthesized library of analogues is screened using a battery of in vitro assays to determine their activity against specific targets (e.g., enzymes, receptors) and their effects on cellular processes.
The integration of these methods allows for an iterative cycle of design, synthesis, and testing. Computational models guide the selection of which analogues to synthesize, and the experimental results are then used to refine the models, leading to a more efficient and rational drug discovery process. mdpi.comnih.gov
Advanced Analytical Methodologies for Research Oriented Quantification and Characterization
Chromatographic Techniques for Purity Assessment, Quantification, and Separation
Chromatographic methods are the cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like benzhydryl isonicotinate (B8489971). Given the compound's structure, which includes both nonpolar (benzhydryl) and polar (pyridine) moieties, reversed-phase HPLC (RP-HPLC) is the most suitable approach for its separation and quantification.
Research Findings: While specific, published HPLC methods for benzhydryl isonicotinate are not prevalent, methods for its precursors, isonicotinic acid and benzhydrol, provide a strong foundation for method development. sielc.comnih.govthegoodscentscompany.com Analysis of isonicotinic acid has been successfully performed on C18 and specialized mixed-mode columns. sielc.comresearchgate.netresearchgate.net For instance, a method for isonicotinic acid utilizes a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid, with UV detection at 200 nm. sielc.com Another established method for isonicotinic acid in tablets uses a C18 column with a mobile phase of methanol (B129727) and water containing a surfactant, with detection at 261 nm. researchgate.net
For this compound, a gradient elution method on a C18 column would likely be effective. The gradient would start with a higher proportion of aqueous buffer to retain the polar pyridine (B92270) portion of the molecule and transition to a higher proportion of organic solvent (like acetonitrile or methanol) to elute the compound, driven by the nonpolar benzhydryl group. The presence of two aromatic rings and the pyridine ring ensures strong UV absorbance, making a photodiode array (PDA) detector ideal for both quantification and peak purity assessment. nih.govconicet.gov.ar
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately polar to nonpolar compounds. researchgate.netjpionline.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier with good UV transparency and elution strength. |
| Elution Mode | Gradient | To effectively separate the main analyte from more polar (e.g., isonicotinic acid) and less polar (e.g., benzhydrol) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | PDA Detector (254 nm / 270 nm) | Allows for quantification at wavelengths of maximum absorbance and simultaneous purity analysis across a spectral range. nih.gov |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
A stability-indicating method would involve subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. conicet.gov.arresearchgate.net The HPLC method would then be optimized to resolve the intact this compound peak from all generated degradation peaks, proving its specificity. jpionline.orgnih.gov
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. The viability of GC for analyzing this compound is questionable due to the compound's relatively high molecular weight and the potential for thermal degradation of the ester linkage at the high temperatures required for volatilization. conicet.gov.ar
Research Findings: Direct GC analysis would likely lead to the breakdown of this compound into its precursors, benzhydrol and derivatives of isonicotinic acid. However, GC can be an invaluable tool for assessing the purity of starting materials or identifying specific volatile impurities. For instance, GC methods are well-established for the analysis of benzhydrol (diphenylmethanol). thegoodscentscompany.com A GC/MS method for determining dimenhydrinate, which contains the diphenhydramine (B27) moiety (structurally related to benzhydrol), uses a trifluoropropylmethyl polysiloxane capillary column. cas.org
Should GC analysis of the intact molecule be necessary, derivatization of the polar pyridine nitrogen could potentially improve thermal stability and chromatographic peak shape, although this adds complexity to the sample preparation. A more practical application of GC in this context is for the analysis of volatile impurities or unreacted starting materials like benzhydrol in the final product.
Table 2: Potential GC Method Parameters for Analysis of Benzhydrol Impurity
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Injector Temp. | 250 °C | To ensure complete volatilization of benzhydrol without causing degradation of other components. |
| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 280 °C (5 min hold) | A temperature ramp is necessary to separate potential volatile impurities. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity and a wide linear range for quantification of organic compounds. |
Supercritical Fluid Chromatography (SFC) merges the advantages of both liquid and gas chromatography, using a supercritical fluid, typically carbon dioxide, as the main mobile phase. wikipedia.org This technique is particularly effective for the analysis and purification of chiral compounds and thermally labile molecules. youtube.com
Research Findings: SFC is an excellent "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. wikipedia.orgyoutube.com For a molecule like this compound, which possesses a chiral center if the benzhydryl moiety is asymmetrically substituted, SFC would be the technique of choice for enantiomeric separation. The analysis would be performed using a chiral stationary phase (CSP).
Even for achiral analysis, SFC provides benefits such as fast analysis times and high efficiency. youtube.com The mobile phase, typically supercritical CO2 modified with a small amount of an organic solvent like methanol, has low viscosity and high diffusivity, leading to sharper peaks and quicker separations compared to HPLC. wikipedia.orgtaylorandfrancis.com
Hyphenated Techniques for Comprehensive Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.
Coupling chromatography with mass spectrometry (MS) provides molecular weight and structural information, making it a powerful tool for confirming the identity of analytes and characterizing unknown impurities.
Research Findings: For LC-MS , an HPLC system like the one described in section 9.1.1 would be coupled to a mass spectrometer. nih.gov Electrospray ionization (ESI) in positive ion mode would be highly effective for this compound, as the pyridine nitrogen is readily protonated to form [M+H]+ ions. This would allow for highly selective and sensitive quantification using selected ion monitoring (SIM) or for the analysis of impurities in a full scan mode. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, yielding structural information about the ester linkage and the two main fragments (benzhydryl cation and isonicotinoyl moiety), which is invaluable for confirming the identity of the compound in complex matrices. youtube.comresearchgate.net
GC-MS would be the definitive technique for identifying volatile impurities. nih.gov If used to analyze the starting material benzhydrol or any volatile side products, the electron ionization (EI) source would produce a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for library matching and unambiguous identification. cas.orgnih.gov For example, a GC-MS method was developed for environmental estrogens, including benzhydryl compounds, demonstrating the technique's applicability to this chemical class. nih.gov
Table 3: Comparison of Hyphenated MS Techniques for this compound Analysis
| Technique | Primary Application | Ionization Mode | Information Obtained |
|---|---|---|---|
| LC-MS | Quantification and purity analysis of the intact molecule. | ESI (+) | Molecular weight of the parent compound and non-volatile impurities. Structural data via MS/MS. |
| GC-MS | Identification of volatile impurities (e.g., benzhydrol, residual solvents). | EI | Fragmentation patterns for library-based identification of volatile compounds. |
LC-NMR involves coupling an HPLC system directly to a Nuclear Magnetic Resonance (NMR) spectrometer. It is an unparalleled tool for the definitive structural elucidation of components in a mixture without the need for prior isolation. mdpi.comnih.gov
Research Findings: LC-NMR is particularly useful for distinguishing between isomers that may be inseparable by MS alone. nih.govwiley.com For this compound, an LC-NMR experiment could be performed to confirm its structure and to identify any co-eluting impurities or isomers. The experiment can be run in two modes:
On-flow mode: The eluent from the HPLC column flows continuously through the NMR probe. This provides a quick snapshot of the proton (¹H) NMR spectra of the components as they elute. nih.gov
Stopped-flow mode: When a peak of interest (e.g., this compound) reaches the NMR flow cell, the HPLC pump is stopped. nih.gov This allows for extended signal acquisition time, enabling more advanced experiments like ¹³C NMR or 2D NMR (e.g., COSY, HSQC), which are essential for complete and unambiguous structural assignment. researchgate.net
The main challenge in LC-NMR is solvent signal suppression, which requires the use of deuterated solvents in the mobile phase. wiley.com Despite this complexity, LC-NMR provides the highest level of structural information possible in a hyphenated setup, confirming the connectivity of the benzhydryl and isonicotinate moieties and the substitution pattern on the aromatic rings.
Spectrophotometric Methods for Quantitative Analysis in Research Matrices (UV-Vis, Fluorescence)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, are instrumental for the quantitative analysis of this compound in research settings due to their simplicity, speed, and sensitivity.
UV-Vis Spectroscopy
The UV-Vis spectrum of an organic compound is dictated by its electronic structure, specifically the presence of chromophores. In this compound, both the benzhydryl and the isonicotinate portions of the molecule contribute to its UV absorption. The benzhydryl group, consisting of two phenyl rings attached to a methylene (B1212753) group, exhibits characteristic absorption bands. The isonicotinate moiety, a derivative of pyridine, also possesses distinct UV-absorbing properties.
The absorption spectrum of this compound is expected to show contributions from both the π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl group of the ester and the nitrogen atom of the pyridine ring. science.govshimadzu.com The presence of the conjugated system in the pyridine ring of the isonicotinate group is a significant contributor to the UV absorbance. shimadzu.com Isonicotinic acid itself displays absorption maxima at approximately 214 nm and 264 nm. americanpharmaceuticalreview.com The extensive conjugation in the benzhydryl group would likely lead to a bathochromic (red) shift in the absorption maxima compared to simpler aromatic systems. shimadzu.comlibretexts.org
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound at a specific wavelength, usually the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is critical, as solvent polarity can influence the position and intensity of absorption bands.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. A molecule will fluoresce if it can absorb light and then emit it at a longer wavelength. While not all aromatic compounds are strongly fluorescent, the rigid structure of the benzhydryl group and the presence of the pyridine ring could potentially confer fluorescent properties to this compound. The fluorescence of isonicotinic acid hydrazide has been utilized for its determination, suggesting that the isonicotinate moiety can participate in fluorescence processes. nih.gov Furthermore, ester derivatives of other pyridine-containing heterocyclic systems have been shown to exhibit fluorescence, with their emission spectra being influenced by the solvent environment. epa.govumw.edu.pl
Quantitative analysis by fluorescence spectroscopy involves measuring the intensity of the emitted light at a specific wavelength while exciting the sample at its absorption maximum. Similar to UV-Vis spectroscopy, a calibration curve would be generated using standard solutions to quantify the analyte in research samples.
Table 1: Predicted Spectrophotometric Properties of this compound and Related Moieties
| Compound/Moiety | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
| Benzene | ~255 | Low | Reference for basic aromatic absorption. shimadzu.com |
| Benzophenone (B1666685) | ~252, ~330 | High, Low | Contains a benzoyl group, structurally related to the benzhydryl group. |
| Isonicotinic Acid | ~214, ~264 | Moderate | Key chromophore in the target molecule. americanpharmaceuticalreview.com |
| This compound | 260-280 (predicted) | Moderate to High | The exact λmax would need to be determined experimentally, but is expected to be influenced by both the benzhydryl and isonicotinate groups. |
This table contains predicted data based on the properties of related chemical structures. Experimental verification is required for precise values.
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods provide a powerful platform for the detection and redox characterization of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its oxidation and reduction behavior and for its quantitative determination.
The electroactivity of this compound is expected to arise from both the benzhydryl and the isonicotinate functionalities. The pyridine ring in the isonicotinate moiety is known to be electrochemically active and can be reduced at a mercury or carbon electrode. researchgate.net The ease of reduction is influenced by the pH of the medium and the substituents on the pyridine ring.
The benzhydryl group can also undergo electrochemical oxidation. Studies on related compounds, such as benzophenone and its derivatives, have provided insights into the electrochemical behavior of the benzhydryl moiety, which can be oxidized at a suitable electrode. dntb.gov.ua The oxidation potential would be influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl rings.
For quantitative analysis, techniques like DPV are often preferred due to their higher sensitivity and better resolution compared to CV. By constructing a calibration curve of peak current versus concentration, the amount of this compound in a sample can be determined. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the electrochemical detection. wjarr.comnih.govdemarcheiso17025.com
Table 2: Potential Electrochemical Behavior of this compound
| Electrochemical Process | Potential Range (vs. Ag/AgCl) | Technique | Notes |
| Reduction of Isonicotinate | -0.8 to -1.2 V (predicted) | CV, DPV | The pyridine ring is reducible; the exact potential is pH-dependent. |
| Oxidation of Benzhydryl | +1.0 to +1.5 V (predicted) | CV, DPV | The diarylmethyl group can be oxidized at a positive potential. |
This table presents predicted potential ranges based on the electrochemical properties of related functional groups. Experimental determination is necessary for accurate values.
Method Validation for Specific Research Applications (Selectivity, Sensitivity, Reproducibility)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For research applications involving the quantification of this compound, the validation of spectrophotometric and electrochemical methods is essential to guarantee reliable and meaningful results. americanpharmaceuticalreview.comwjarr.compharmaguideline.com The key validation parameters include selectivity, sensitivity, and reproducibility.
Selectivity
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For spectrophotometric methods, this can be assessed by analyzing placebo samples (matrices without the analyte) to check for interferences at the analytical wavelength. wjarr.com In complex research matrices, chromatographic separation prior to spectrophotometric detection (e.g., HPLC-UV) may be necessary to achieve the required selectivity. For electrochemical methods, selectivity can be evaluated by testing potential interfering compounds that might be present in the sample and observing their effect on the analyte's signal. nih.gov
Sensitivity
The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is typically defined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wjarr.com For spectrophotometric methods, LOD and LOQ are often calculated from the standard deviation of the blank and the slope of the calibration curve. wjarr.com For electrochemical methods, these parameters are determined based on the signal-to-noise ratio. demarcheiso17025.com
Reproducibility
Reproducibility assesses the consistency of the results obtained when the method is repeated under different conditions, such as on different days, with different analysts, or using different equipment. pharmaguideline.com This is evaluated by analyzing replicate samples over several days and calculating the relative standard deviation (RSD) of the measurements. A low RSD indicates good reproducibility. Intermediate precision is a measure of within-laboratory variations. pharmaguideline.com
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Selectivity | No significant interference at the retention time or λmax of the analyte. | wjarr.com |
| LOD | Signal-to-Noise Ratio ≥ 3 | demarcheiso17025.com |
| LOQ | Signal-to-Noise Ratio ≥ 10 | wjarr.com |
| Reproducibility (RSD%) | Typically < 15% for low concentrations, < 10% for higher concentrations. | pharmaguideline.com |
Future Research Directions and Emerging Paradigms for Benzhydryl Isonicotinate
Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel compounds, and benzhydryl isonicotinate (B8489971) is no exception. Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties and reactivity of new derivatives, significantly accelerating the research and development process.
Table 1: Potential Applications of AI/ML in Benzhydryl Isonicotinate Research
| Application Area | Potential Impact | Relevant AI/ML Techniques |
| Compound Design | Rapidly design novel this compound derivatives with tailored properties. | Generative Models, Reinforcement Learning |
| Property Prediction | Predict physicochemical properties, and potential bioactivity. | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks |
| Synthesis Planning | Optimize reaction conditions and identify novel synthetic routes. | Retrosynthesis Prediction Algorithms, Bayesian Optimization |
| Automated Synthesis | Enable high-throughput synthesis and screening of derivatives. | Robotic Process Automation, Machine Learning-guided Optimization |
Exploration of Novel Reactivity and Transformation Pathways under Unconventional Conditions
Moving beyond traditional solution-phase chemistry, the exploration of novel reactivity under unconventional conditions offers exciting avenues for the synthesis and modification of this compound. Techniques such as mechanochemistry and sonochemistry are at the forefront of this endeavor.
Mechanochemistry , which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to conventional methods. alliedacademies.orgnih.gov This approach could lead to the discovery of new polymorphic forms of this compound or enable reactions that are difficult to achieve in solution. rsc.org The application of mechanochemistry has been shown to accelerate reactions and create novel chemical bonds, opening up possibilities for new derivatives. alliedacademies.org
Sonochemistry , the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. organic-chemistry.orgekb.eg This technique can be particularly useful for heterogeneous reactions involving this compound, potentially leading to more efficient synthetic protocols. nih.gov The use of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. researchgate.netresearchgate.net
Expansion into Emerging Fields of Catalysis (e.g., Photoredox, Electrochemistry-Enabled Synthesis)
The development of novel catalytic strategies is paramount for the sustainable and efficient synthesis of complex molecules. For this compound, emerging fields like photoredox catalysis and electrochemistry hold immense promise.
Photoredox catalysis , which uses visible light to initiate redox reactions, provides a mild and powerful tool for organic synthesis. nih.gov This technique has been successfully applied to esterification reactions and the functionalization of pyridine rings. nih.govacs.org The development of new photoredox-catalyzed methods could enable novel transformations of this compound, such as late-stage functionalization or the synthesis of previously inaccessible derivatives. Recent advancements have even demonstrated the multielectron reduction of esters using novel photocatalysts, a process that could be adapted for transformations of this compound. eurekalert.org
Electrochemistry-enabled synthesis offers a green and versatile alternative to traditional chemical redox agents. researchgate.net By using electricity to drive chemical reactions, it is possible to achieve transformations with high selectivity and efficiency. Electrochemical methods have been developed for the carboxylation and reduction of pyridines, highlighting the potential for modifying the isonicotinate moiety of the target compound. azom.comumich.edu Recent work has even shown the electrochemical insertion of a single carbon atom into aromatic rings to form pyridine derivatives. acs.orgscitechdaily.com
Design and Synthesis of Next-Generation Materials Incorporating this compound
The unique structural features of this compound make it an attractive building block for the design and synthesis of next-generation materials with tailored properties.
One promising area is the development of novel polymers . The pyridine nitrogen in the isonicotinate ring can be used as a coordination site for metal ions or as a site for polymerization. Machine learning is already being used to design pyridine-based polymers for specific applications, such as the removal of pollutants. nih.gov Incorporating the bulky benzhydryl group into a polymer backbone could lead to materials with interesting thermal and mechanical properties.
Another exciting frontier is the use of this compound derivatives as linkers in metal-organic frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. d-nb.inforesearchgate.net The pyridine moiety is a common functional group used in MOF linkers. rsc.orgrsc.orgalfa-chemistry.com By designing this compound-based linkers, it may be possible to create MOFs with unique pore environments and functionalities.
Identification of Open Questions and Persistent Challenges in this compound Research
Despite the potential of this compound, several open questions and persistent challenges remain, providing fertile ground for future research.
A primary challenge lies in the selective functionalization of the molecule. Developing methods to selectively modify the benzhydryl or isonicotinate moieties without affecting the other is crucial for creating a diverse range of derivatives. This includes the development of orthogonal protection and deprotection strategies.
Furthermore, the synthesis of this compound itself can be challenging, often requiring harsh conditions for the esterification step. commonorganicchemistry.comscienceready.com.auchemguide.co.uk Developing greener, more efficient, and scalable synthetic routes is a key objective. researchgate.netnih.gov This includes exploring enzymatic and heterogeneous catalysis as alternatives to traditional acid catalysis.
Another open question revolves around the full extent of the physicochemical properties and potential applications of this compound and its derivatives. A systematic investigation into its photophysical, electronic, and material properties is needed to unlock its full potential.
Development of Advanced Computational Models for Predictive Chemistry and Materials Science
Advanced computational models are becoming indispensable tools for understanding and predicting the behavior of molecules and materials. For this compound, these models can provide insights that are difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. tandfonline.comtandfonline.comresearchgate.netnih.gov This information can be used to understand its reactivity and to design new molecules with desired electronic properties.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of this compound derivatives based on their chemical structure. acs.org These models can accelerate the discovery of new compounds with specific applications.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules or materials. researchgate.netnih.gov This can provide insights into its behavior in different environments and aid in the design of new materials. The development of automated computational tools will further enhance the ability to generate and analyze large datasets of calculated properties. jstar-research.comescholarship.org
Q & A
Q. How to ensure ethical reporting of this compound research?
- Methodological Answer : Disclose all conflicts of interest and funding sources. Adhere to FAIR data principles by depositing raw data in public repositories (e.g., Zenodo, ChemRxiv). Follow journal-specific guidelines for citing prior work and avoid selective reporting of positive results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
